molecular formula C18H14FNO B8154671 4-(3-(Benzyloxy)phenyl)-2-fluoropyridine

4-(3-(Benzyloxy)phenyl)-2-fluoropyridine

Cat. No.: B8154671
M. Wt: 279.3 g/mol
InChI Key: NFXKJPNFQWGZLW-UHFFFAOYSA-N
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Description

4-(3-(Benzyloxy)phenyl)-2-fluoropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound features a pyridine ring substituted with a benzyloxy group at the 3-position and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Benzyloxy)phenyl)-2-fluoropyridine typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved by reacting benzyl alcohol with a suitable base, such as sodium hydride, in the presence of a solvent like dimethylformamide (DMF).

    Coupling Reaction: The benzyloxy intermediate is then coupled with 2-fluoropyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically requires a palladium catalyst, a base like potassium carbonate, and a solvent such as toluene or ethanol.

    Purification: The final product is purified using techniques like column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Benzyloxy)phenyl)-2-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form a benzyl alcohol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: Benzyl alcohol derivative.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

4-(3-(Benzyloxy)phenyl)-2-fluoropyridine is a compound that has garnered interest in various fields of medicinal chemistry, particularly for its potential therapeutic applications. This article explores its scientific research applications, focusing on its role in drug development, especially in the treatment of neurodegenerative diseases and cancer.

Neuroprotective Agents

Recent studies have highlighted the potential of compounds similar to this compound as multifunctional agents targeting neurodegenerative diseases such as Parkinson's disease. For instance, derivatives with similar structures have been shown to inhibit monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters like dopamine. A study reported that certain derivatives exhibited potent MAO-B inhibitory activity, suggesting that modifications on the benzyloxy ring can enhance this inhibition, making them promising candidates for further development in treating Parkinson's disease .

Cancer Therapeutics

The compound has also been investigated for its anticancer properties. Fluorinated derivatives have been synthesized and evaluated for their effectiveness against various cancer cell lines. For example, molecular docking studies indicated that these compounds could effectively bind to tubulin, inhibiting cancer cell proliferation . Additionally, certain fluorinated indole derivatives demonstrated significant tumor growth suppression in vivo, outperforming established chemotherapeutics like Taxol .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of compounds like this compound. Modifications on the benzyloxy and pyridine rings can significantly influence biological activity. For instance, the introduction of fluorine atoms has been associated with enhanced binding affinity and selectivity towards biological targets .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the functionalization of pyridine rings and the introduction of benzyloxy groups. Various synthetic routes have been explored to improve yield and purity, which are essential for pharmacological testing . The ability to create diverse derivatives allows researchers to fine-tune their properties for specific therapeutic applications.

Case Study 1: Parkinson's Disease

A series of benzyloxy-substituted pyridine derivatives were synthesized and tested for MAO-B inhibition. The lead compound displayed an IC50 value significantly lower than traditional treatments, indicating superior potency. Furthermore, it exhibited neuroprotective effects against oxidative stress-induced neuronal damage .

Case Study 2: Anticancer Activity

In a comparative study, fluorinated derivatives were evaluated against multiple cancer cell lines (A549, PC-3, MCF-7). The results showed that these compounds not only inhibited cell growth but also induced apoptosis in a dose-dependent manner. The most effective compound achieved an IC50 value in the low micromolar range .

Mechanism of Action

The mechanism of action of 4-(3-(Benzyloxy)phenyl)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the fluorine atom play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(Benzyloxy)phenyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.

    4-(3-(Benzyloxy)phenyl)-2-bromopyridine: Similar structure but with a bromine atom instead of fluorine.

    4-(3-(Benzyloxy)phenyl)-2-iodopyridine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

4-(3-(Benzyloxy)phenyl)-2-fluoropyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-fluoro-4-(3-phenylmethoxyphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO/c19-18-12-16(9-10-20-18)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXKJPNFQWGZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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